Cas no 125974-72-3 (7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-)
![7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- structure](https://de.kuujia.com/scimg/cas/125974-72-3x500.png)
125974-72-3 structure
Produktname:7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-
- Intoplicine
- 11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo(e)pyrido(4,3-b)indol-3-ol
- UNII-FB2CIN6HMI
- 11-(3-Dimethylaminopropylamino)-3-hydroxy-8-methyl-7H-benzo[e]pyrido[4,3-b]indole
- CS-6640
- AKOS040741882
- FB2CIN6HMI
- RP 60475
- ETHYL2-ISOCYANATOPROPIONATE
- RP-60475
- NCI60_015286
- 11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol
- DTXSID80155022
- INTOPLICINE [WHO-DD]
- 125974-72-3
- Neuro_000335
- CHEMBL1908351
- SCHEMBL420414
- [3-(dimethylamino)propylamino]-methyl-[?]ol
- 7H-Benzo(e)pyrido(4,3-b)indol-3-ol, 11-((3-(dimethylamino)propyl)amino)-8-methyl-
- Intoplicine [INN]
- RP-60475 FREE BASE
- CHEBI:135474
- 11-[[3-(Dimethylamino)propyl]amino]-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol
- DB12868
- NS00068698
- MS-25375
- Q27277895
- 16-[3-(dimethylamino)propylamino]-13-methyl-11,15-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),3,5,8,12(17),13,15-octaen-5-ol
- HY-101647
- intoplicin
- DTXCID5077513
- G12731
- 16-{[3-(dimethylamino)propyl]amino}-13-methyl-11,15-diazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2,4,6,8,12(17),13,15-octaen-5-ol
- 7H-benzo(e)pyrido(4,3-b)indol-3-ol, 11-((3-(dimethylamino)propyl)amino)-8-methyl
- intoplicina
- NSC645008
- 11-(3-dimethylaminopropylamino)-3-hydroxy-8-methyl-7H-benzo(e)pyrido(4,3-b)indole dimethanesulfonate
- intoplicinum
- 16-((3-(dimethylamino)propyl)amino)-13-methyl-11,15-diazatetracyclo(8.7.0.0^(2,7).0^(12,17))heptadeca-1(10),2,4,6,8,12(17),13,15-octaen-5-ol
-
- Inchi: InChI=1S/C21H24N4O/c1-13-12-23-21(22-9-4-10-25(2)3)19-18-16-7-6-15(26)11-14(16)5-8-17(18)24-20(13)19/h5-8,11-12,24,26H,4,9-10H2,1-3H3,(H,22,23)
- InChI-Schlüssel: QROONAIPJKQFMC-UHFFFAOYSA-N
- Lächelt: OC1=CC=C2C3=C(NC4=C3C(NCCCN(C)C)=NC=C4C)C=CC2=C1
Berechnete Eigenschaften
- Genaue Masse: 348.19500
- Monoisotopenmasse: 348.195
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 5
- Komplexität: 473
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: 147
- XLogP3: 4.3
- Topologische Polaroberfläche: 64.2A^2
- Genaue Masse: 348.195
Experimentelle Eigenschaften
- Dichte: 1.286
- Siedepunkt: 635.5°Cat760mmHg
- Flammpunkt: 338.2°C
- Brechungsindex: 1.755
- PSA: 64.18000
- LogP: 4.31990
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Sicherheitsinformationen
- Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1234002-100mg |
Intoplicine |
125974-72-3 | 98% | 100mg |
$10925 | 2024-06-06 | |
Ambeed | A935689-5mg |
11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol |
125974-72-3 | 98% | 5mg |
$1837.0 | 2025-03-06 | |
eNovation Chemicals LLC | Y1234002-25mg |
Intoplicine |
125974-72-3 | 98% | 25mg |
$4275 | 2024-06-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I883568-5mg |
Intoplicine |
125974-72-3 | 98% | 5mg |
¥41,520.00 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50572-1mg |
Intoplicine |
125974-72-3 | 98% | 1mg |
¥13819.00 | 2023-09-07 | |
Biosynth | AFA97472-1 mg |
Intoplicine |
125974-72-3 | 1mg |
$2,673.00 | 2023-01-05 | ||
1PlusChem | 1P009IAO-10mg |
Intoplicine |
125974-72-3 | 98% | 10mg |
$1524.00 | 2024-07-09 | |
1PlusChem | 1P009IAO-25mg |
Intoplicine |
125974-72-3 | 98% | 25mg |
$3012.00 | 2024-07-09 | |
eNovation Chemicals LLC | Y1234002-5mg |
Intoplicine |
125974-72-3 | 98% | 5mg |
$1850 | 2025-02-28 | |
Ambeed | A935689-100mg |
11-((3-(Dimethylamino)propyl)amino)-8-methyl-7H-benzo[e]pyrido[4,3-b]indol-3-ol |
125974-72-3 | 98+% | 100mg |
$17420.0 | 2025-02-19 |
7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl- Verwandte Literatur
-
Shi-Tian Zhuo,Chun-Yan Li,Ming-Hao Hu,Shuo-Bin Chen,Pei-Fen Yao,Shi-Liang Huang,Tian-Miao Ou,Jia-Heng Tan,Lin-Kun An,Ding Li,Lian-Quan Gu,Zhi-Shu Huang Org. Biomol. Chem. 2013 11 3989
-
Nata?a Perin,Jasna Ali?,Sandra Liekens,Arthur Van Aerschot,Peter Vervaeke,Bharat Gadakh,Marijana Hranjec New J. Chem. 2018 42 7096
-
3. The synthesis of benzo[h]quinolines as topoisomerase inhibitorsMark A. Kerry,Gary W. Boyd,Simon P. Mackay,Otto Meth-Cohn,Louise Platt J. Chem. Soc. Perkin Trans. 1 1999 2315
-
Jun Ando,Taka-aki Yano,Katsumasa Fujita,Satoshi Kawata Phys. Chem. Chem. Phys. 2013 15 13713
125974-72-3 (7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-) Verwandte Produkte
- 1881065-54-8(N-ethyl-3-fluoro-5-methoxybenzene-1-sulfonamide)
- 1803686-01-2(4-Amino-6-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde)
- 92986-00-0(4-(2-aminopropyl)benzonitrile hydrochloride)
- 1305712-21-3((8aS)-7,7-difluoro-octahydropyrrolo[1,2-a]pyrazine dihydrochloride)
- 2445786-76-3(5-amino-2,2-difluoropentane-1,4-diol hydrochloride)
- 1805035-37-3(Methyl 2-chloromethyl-3-cyano-5-hydroxyphenylacetate)
- 1257242-88-8(6-(hydroxymethyl)-2-methyl-pyridazin-3-one)
- 2138166-14-8(2-{4-[(Methylamino)oxy]piperidin-4-yl}acetic acid)
- 6207-89-2(N-Hydroxy-1,8-naphthalimide sodium salt)
- 2172015-48-2(4-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-hydroxybutanoic acid)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:125974-72-3)7H-Benzo[e]pyrido[4,3-b]indol-3-ol,11-[[3-(dimethylamino)propyl]amino]-8-methyl-

Reinheit:99%
Menge:5mg
Preis ($):3307.0